molecular formula C15H14FN3O3S B2955628 5-fluoro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide CAS No. 1396559-46-8

5-fluoro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide

Cat. No.: B2955628
CAS No.: 1396559-46-8
M. Wt: 335.35
InChI Key: XEHNFGIJPCVJJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and the conditions under which it reacts .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, etc .

Scientific Research Applications

Cyclooxygenase-2 Inhibition

A series of 1,5-diarylpyrazoles with substituted benzenesulfonamide moiety, including compounds similar to 5-fluoro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide, demonstrated significant cyclooxygenase-2 (COX-2) inhibitory activities. These compounds were found to be selective and potent COX-2 inhibitors, showing promising anti-inflammatory properties in vivo. This suggests their potential in the development of COX-2 specific inhibitors, especially for injectable formulations (Pal et al., 2003).

Fluorometric Sensing for Metal Ions

A pyrazoline derivative, structurally related to this compound, was used for the selective fluorometric detection of metal ions. It demonstrated a significant decrease in fluorescence intensity in the presence of Hg2+ ions, indicating its potential as a selective fluorometric "turn-off" sensor for detecting Hg2+ ions (Bozkurt & Gul, 2018).

Cytotoxicity and Antitumor Activity

New benzenesulfonamide derivatives, including molecules akin to the query compound, exhibited interesting cytotoxic activities, which could be crucial for future anti-tumor activity studies. Some of these compounds were found to strongly inhibit human cytosolic isoforms of carbonic anhydrase, indicating their potential in cancer treatment (Gul et al., 2016).

Antimicrobial and Antitubercular Agents

Benzene sulfonamide pyrazole thio-oxadiazole derivatives, related to the compound , showed promising antimicrobial and antitubercular activities. These compounds were effective against various bacterial strains, including E. coli, P. Aeruginosa, S. Aureus, and S. Pyogenes, as well as against the tubercular strain H37Rv (Shingare et al., 2018).

Photodynamic Therapy

A new benzenesulfonamide derivative displayed properties useful for photodynamic therapy applications, showing high singlet oxygen quantum yield. This suggests its potential use as a Type II photosensitizer in the treatment of cancer (Pişkin et al., 2020).

Antiviral Drug Discovery

Compounds with similar structures were explored for their antiviral properties, particularly against hemorrhagic fever virus infections and dengue fever. This highlights the potential use of such compounds in the development of new antiviral drugs (De Clercq, 2009).

Future Directions

This involves discussing potential future research directions, such as new synthetic methods, potential applications, etc .

Properties

IUPAC Name

5-fluoro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O3S/c1-22-14-6-5-12(16)8-15(14)23(20,21)18-10-11-9-17-19-7-3-2-4-13(11)19/h2-9,18H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHNFGIJPCVJJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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